N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide
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Overview
Description
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is notable for its complex structure, which includes both imidazo[2,1-b]thiazole and thiazole moieties, making it a versatile candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Imidazo[2,1-b]thiazole Core: This step often involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Aryl Substitution: The imidazo[2,1-b]thiazole core is then subjected to a Suzuki coupling reaction with a boronic acid derivative to introduce the phenyl group.
Thiazole Formation: The final step involves the formation of the thiazole ring through a condensation reaction with a suitable thioamide and α-haloketone.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases like sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines .
Medicine
In medicinal research, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising candidate for drug development .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide involves its interaction with various molecular targets. In cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. In microbial cells, it can disrupt cell wall synthesis or interfere with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole Derivatives: These compounds share the imidazo[2,1-b]thiazole core and exhibit similar biological activities.
Thiazole Derivatives: Compounds with a thiazole ring often show antimicrobial and anticancer properties.
Uniqueness
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide is unique due to its dual heterocyclic structure, which provides a broader range of biological activities and chemical reactivity compared to simpler analogs. This dual structure allows for more versatile interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c1-10-14(23-9-17-10)15(21)18-12-5-3-2-4-11(12)13-8-20-6-7-22-16(20)19-13/h2-9H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGLUKSGQOTOKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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